4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system, which imparts unique chemical properties and biological activities. This particular compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent.
The compound can be synthesized through various chemical methods, primarily involving the reaction of sulfonyl chlorides with amines. The literature provides several synthesis pathways that yield this compound with varying degrees of efficiency and purity.
The synthesis of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide typically involves the following steps:
For instance, one method involves mixing 4-methylbenzenesulfonyl chloride with 2-(methylsulfonamido)aniline in dichloromethane at room temperature for several hours, followed by purification through recrystallization or chromatography to isolate the desired product .
The molecular structure of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide consists of:
The compound can participate in various chemical reactions typical for sulfonamides, including:
For example, N-acylation can be performed using acetyl chloride in the presence of a base like triethylamine, resulting in high yields of N-acetyl derivatives .
The mechanism of action for compounds like 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide often involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Inhibition studies indicate that the compound exhibits significant antibacterial activity against various strains, potentially through competitive inhibition mechanisms where it mimics para-aminobenzoic acid, a substrate for bacterial folate synthesis .
4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide has several applications in scientific research:
The therapeutic journey of sulfonamides began with the serendipitous discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This breakthrough ignited systematic exploration of sulfonamide derivatives, leading to compounds like N-(4-bromophenyl)benzenesulfonamide (PubChem CID: 293101), which demonstrated the impact of halogen substituents on bioactivity [3]. By the mid-20th century, researchers had synthesized over 5,000 sulfonamide variants, establishing structure-activity relationships (SAR) crucial for drug development.
The anticancer potential of sulfonamides emerged in the 1990s when researchers observed carbonic anhydrase inhibition by sulfonamide-thiazole hybrids. This discovery spurred innovations like those covered in Patent WO2014072486A1, which disclosed benzenesulfonamide-thiazole compounds showing "significant inhibition of melanoma cell proliferation" [8]. These molecules disrupted tumor metabolism through dual mechanisms: apoptosis induction and angiogenesis suppression. Contemporary derivatives now incorporate strategic substitutions—such as halogen groups, trifluoromethoxy groups, and heteroatom extensions—to optimize pharmacokinetic profiles while overcoming drug resistance [8].
Table 1: Evolution of Key Sulfonamide Derivatives in Disease Treatment
Compound | Structural Features | Therapeutic Milestone | Reference |
---|---|---|---|
Prontosil | Azo-linked sulfanilamide | First antibacterial agent (1930s) | Historical |
N-(4-Bromophenyl)benzenesulfonamide | Brominated phenyl ring | Early SAR model for halogen effects | [3] |
N-Phenylbis(trifluoromethanesulfonamide) | Bis-trifluoromethyl groups | Advanced enzyme inhibition | [3] |
Sulfonamide-thiazole hybrids | Thiazole-linked benzenesulfonamides | Melanoma proliferation inhibition (2013) | [8] |
Di-substituted benzenesulfonamides represent a sophisticated advancement beyond early monosubstituted variants. Initial derivatives like 4-methyl-N-(4-methylphenyl)benzenesulfonamide (AldrichCPR) featured symmetrical para-methyl groups to enhance lipid solubility and metabolic stability [4]. This design evolved into asymmetric ortho-substituted compounds such as N-(2-bromo-phenyl)-4-methyl-benzenesulfonamide, where steric effects influenced conformational flexibility and target binding [7].
Modern iterations incorporate multiple functionalized domains, exemplified by N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide (CAS 205642-00-8). This C${21}$H${22}$N$2$O$4$S$_2$ molecule integrates a second sulfonamide moiety at the ortho-position, creating a chelating scaffold capable of simultaneous interactions with biological targets [2]. Similarly, iodonium ylide reagents like 4-Methyl-N-(phenyl-λ³-iodaneylidene)benzenesulfonamide (PhINTs) exploit sulfonamide nitrogen coordination for transition-metal catalysis, enabling aziridination reactions in synthetic chemistry [5]. These structural innovations demonstrate how strategic placement of sulfonamide groups expands functionality:
Table 2: Structural Progression of Di-Substituted Benzenesulfonamides
Compound | Molecular Formula | Key Structural Features | Application Focus |
---|---|---|---|
4-Methyl-N-(4-methylphenyl)benzenesulfonamide | C${14}$H${15}$NO$_2$S | Symmetrical para-methyl groups | Solubility optimization |
N-(2-Bromo-phenyl)-4-methyl-benzenesulfonamide | C${13}$H${12}$BrNO$_2$S | Ortho bromine steric hindrance | Conformational restriction |
N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide | C${21}$H${22}$N$2$O$4$S$_2$ | Dual sulfonamide motifs | Bio-chelator design |
4-Methyl-N-(phenyl-λ³-iodaneylidene)benzenesulfonamide | C${13}$H${12}$INO$_2$S | Iodonium ylide coordination complex | Aziridination catalysis |
This compound embodies a strategic convergence of three pharmacologically validated elements: a p-toluenesulfonamide core (known for carbonic anhydrase affinity), an ortho-positioned methylsulfonamido group (enhancing zinc coordination), and a conformationally constrained diarylamine scaffold. Molecular modeling suggests the ortho-methylsulfonamido moiety forces a near-perpendicular orientation between aromatic rings, mimicking the twist geometry of kinase inhibitors like imatinib [8]. Additionally, the electron-deficient sulfur atoms create electrostatic "hot spots" for interacting with cationic residues in enzyme active sites.
The selection of this specific derivative is further justified by:
Table 3: Research Objectives for 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide
Objective | Experimental Strategy | Anticipated Advantage |
---|---|---|
Characterize binding to cancer-related enzymes | Fluorescent thermal shift assays with CA IX/HDAC8 | Identify primary therapeutic targets |
Optimize logP/solubility balance | LogP measurements with HPLC and shake-flask methods | Enhance blood-brain barrier penetration |
Evaluate in vitro anticancer potency | NCI-60 screening panel | Establish baseline cytotoxicity across tumor types |
Assess metabolic stability | Liver microsome incubation with LC-MS quantification | Reduce dosing frequency in vivo |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7